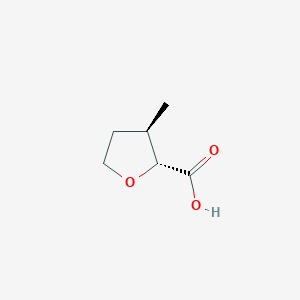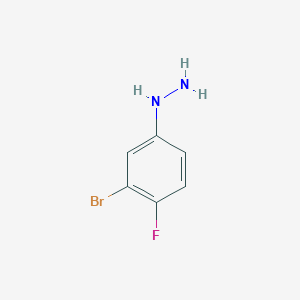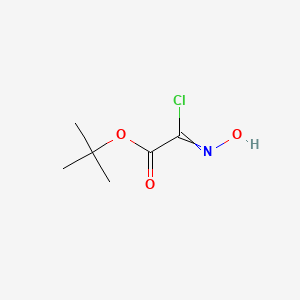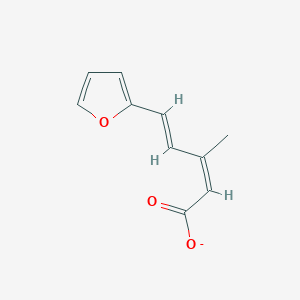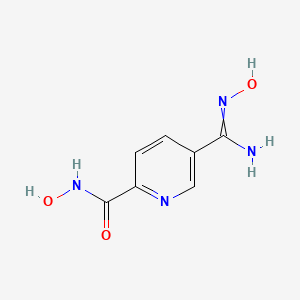
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩は、トリアゾール類に属する化学化合物です。トリアゾールは、3つの窒素原子を含む5員環複素環式化合物です。 この化合物は、医薬品、農薬、材料科学など、さまざまな分野で幅広い用途があることで知られています .
準備方法
合成経路と反応条件: 1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩の合成は、通常、トリアゾール環を構築するための強力かつ汎用性の高い方法である「クリック」化学を用います。一般的な方法の1つは、銅(I)触媒によるアジド-アルキン環状付加 (CuAAC) 反応です。 この反応は、水性媒体中で、しばしばエチルラクトンを原料として行われます . 反応条件には、環状付加プロセスを促進するために、硫酸銅やアスコルビン酸ナトリウムなどの銅(I)触媒の使用が含まれます .
工業生産方法: 1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩の工業生産には、上記の合成経路のスケールアップが含まれます。 このプロセスは、より高い収率と純度を得るために最適化され、多くの場合、連続フロー反応器と高度な精製技術が用いられます .
化学反応の分析
反応の種類: 1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、対応する酸化物を形成するために酸化される可能性があります。
還元: 還元反応によって、トリアゾール環を異なる還元型に変換できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物は、使用された特定の試薬と条件によって異なります。 例えば、酸化によってトリアゾール酸化物が生成される一方、置換反応によってさまざまな置換トリアゾールが生成される可能性があります .
科学研究への応用
1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩は、幅広い科学研究への応用を持っています。
科学的研究の応用
1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride has a wide range of scientific research applications:
作用機序
1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩の作用機序には、特定の分子標的との相互作用が関与しています。例えば、炭酸脱水酵素阻害剤として、酵素の活性部位に結合してその活性を阻害します。 この相互作用は、酵素の活性部位にあるアミノ酸残基との水素結合と疎水性相互作用によって促進されます . さらに、この化合物のトリアゾール環は、その結合親和性と特異性において重要な役割を果たしています .
類似化合物:
1-(1H-1,2,4-トリアゾール-1-イル)エタノン: この化合物は、構造が似ていますが、トリアゾール環の窒素原子の位置が異なります.
1-メチル-1H-1,2,4-トリアゾール-3-アミン塩酸塩: 異なる官能基と用途を持つ別のトリアゾール誘導体.
ユニークさ: 1-(1H-1,2,3-トリアゾール-4-イル)エタノン塩酸塩は、その独特のトリアゾール環構造により、独自の化学的および生物学的特性を持つためユニークです。 さまざまな化学反応を起こす能力と、有機合成における汎用性の高い構成ブロックとしての可能性は、さまざまな研究および産業用途において貴重な化合物となっています .
類似化合物との比較
1-(1H-1,2,4-Triazol-1-yl)ethanone: This compound has a similar structure but differs in the position of nitrogen atoms in the triazole ring.
1-Methyl-1H-1,2,4-triazol-3-amine hydrochloride: Another triazole derivative with different functional groups and applications.
Uniqueness: 1-(1H-1,2,3-Triazol-4-yl)ethanone hydrochloride is unique due to its specific triazole ring structure, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential as a versatile building block in organic synthesis make it a valuable compound in various research and industrial applications .
特性
分子式 |
C4H6ClN3O |
|---|---|
分子量 |
147.56 g/mol |
IUPAC名 |
1-(2H-triazol-4-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C4H5N3O.ClH/c1-3(8)4-2-5-7-6-4;/h2H,1H3,(H,5,6,7);1H |
InChIキー |
ZHOMUJADFYKONX-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NNN=C1.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



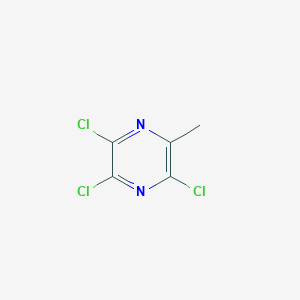

![Methyl 2-[(5-Methyl-2-biphenylyl)amino]-2-oxoacetate](/img/structure/B11716998.png)
![(2R,4R)-4-methoxy-2-[(pyrrolidin-1-yl)methyl]pyrrolidine](/img/structure/B11717003.png)
![(3S)-3,5a,9-trimethyl-2H,3H,3aH,4H,5H,5aH,8H,9bH-naphtho[1,2-b]furan-2,8-dione](/img/structure/B11717005.png)
![1-[4-Chloro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-one](/img/structure/B11717011.png)
